

Precision Metabolic Tracing: The [1-13C]Serine Technical Guide

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Compound of Interest

Compound Name: L-SERINE (1-13C)

Cat. No.: B1579735

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Executive Summary: The Case for Carboxyl Specificity

While uniformly labeled [U-13C]Serine is the standard for general flux analysis, [1-13C]Serine offers a distinct mechanistic advantage: it acts as a "decarboxylation probe." By labeling only the carboxyl carbon (C1), researchers can exclusively track metabolic fates where the carbon skeleton is cleaved. This tracer is the gold standard for distinguishing:

- One-Carbon Metabolism Directionality: Differentiating cytosolic vs. mitochondrial folate cycles.
- Pyruvate Fate: Distinguishing Pyruvate Dehydrogenase (PDH) flux (C1 loss) from Pyruvate Carboxylase (PC) flux (C1 retention).
- Sphingolipid Biosynthesis: Serving as a negative control (C1 is obligately lost).

Mechanistic Foundation & Atom Mapping

Understanding the precise fate of the C1 atom is prerequisite to experimental design. Unlike C3 (side-chain), which enters the folate pool, the C1 carboxyl group has binary fates: retention

or loss as CO

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Core Metabolic Fates of [1-13C]Serine

- Glycine Synthesis (SHMT): Serine is converted to Glycine and a C1 unit (methylene-THF).[1]
The [1-13C] label is retained in the carboxyl group of Glycine.
 - Result: [1-13C]Glycine (M+1).
- Gluconeogenesis/Glycolysis (Serine Dehydratase): Serine converts to Pyruvate. The [1-13C] label is retained at the C1 (carboxyl) of Pyruvate.
 - Result: [1-13C]Pyruvate (M+1).
- TCA Cycle Entry (The Bifurcation Point):
 - Via PDH: [1-13C]Pyruvate is decarboxylated to Acetyl-CoA. The label is lost as

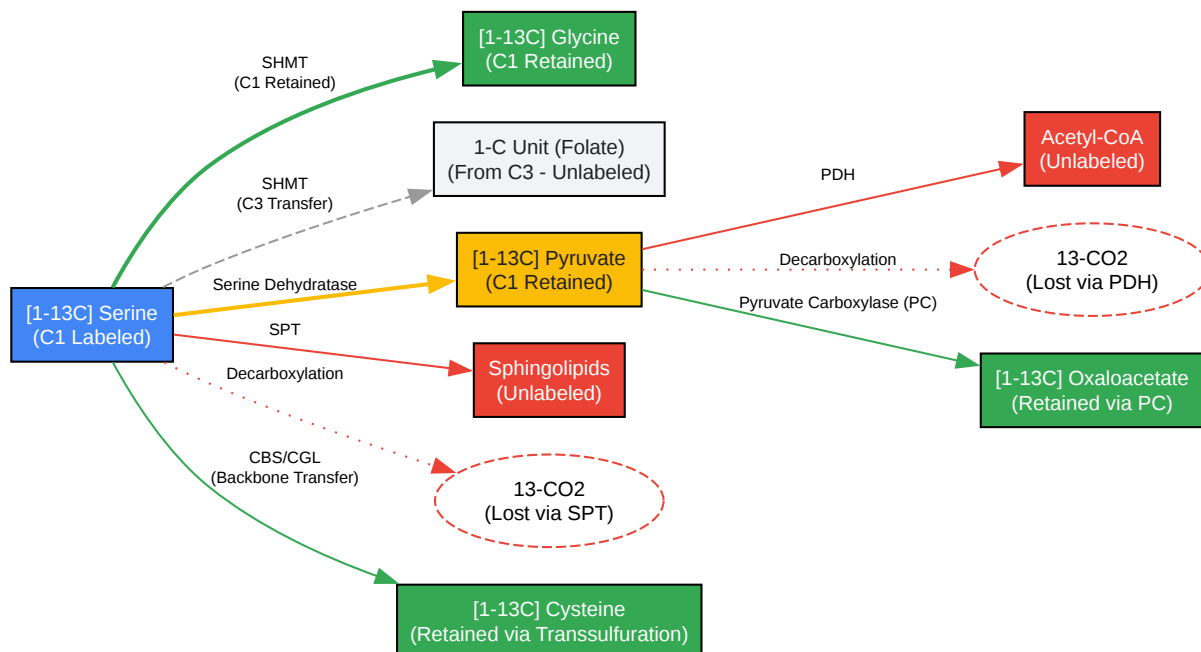
CO

. Citrate will be M+0.
 - Via PC: [1-13C]Pyruvate is carboxylated to Oxaloacetate. The label is retained. Citrate will be M+1.
- Sphingolipid Synthesis: Condensation of Serine with Palmitoyl-CoA via Serine Palmitoyltransferase (SPT) releases the C1 carboxyl as CO

.[2][3]
 - Result: Sphingolipids (Ceramides, Sphingomyelins) are unlabeled (M+0).

Visualization of C1 Atom Fate

The following diagram maps the specific flow of the Carboxyl (C1) atom versus the Side-chain (C3).



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Caption: Atom mapping of [1-13C]Serine. Green nodes indicate label retention; Red nodes indicate label loss or lack of incorporation.

Experimental Protocol: High-Fidelity Tracing

Tracer Specifications

- Compound: L-Serine [1-13C]
- Enrichment: >99 atom % 13C.
- Chemical Purity: >98% (Chiral purity is critical; D-serine contamination can confound neurobiology studies).

Cell Culture Labeling Workflow

This protocol is optimized for adherent mammalian cells (e.g., HEK293, HeLa, MCF-7).

Step	Action	Technical Rationale
1. Prep	Formulate Serine-Free DMEM/RPMI. Supplement with dialyzed FBS (dFBS).	Standard FBS contains ~200µM serine, which will dilute the tracer isotopically. Dialysis removes endogenous amino acids.
2. Seed	Seed cells in standard media. Allow attachment (12-24h).	Cells must be metabolically active and in log-phase before labeling.
3. Wash	Wash 2x with warm PBS.	Removes residual unlabeled serine from the attachment media.
4. Pulse	Add medium containing 0.4 mM [1-13C]Serine.	0.4 mM mimics physiological plasma concentrations. Higher concentrations (e.g., 2-4 mM) may drive non-physiological flux.
5. Time	Flux Analysis: 15, 30, 60 min. Steady State: 24-48 hours.	Short time points capture rapid turnover (glycolysis/SHMT). Long points capture macromolecule incorporation (Protein/GSH).
6. Quench	Rapidly aspirate media. Wash with ice-cold saline. Add 80% MeOH (-80°C).	Saline is preferred over PBS to avoid phosphate interference in MS. Cold MeOH instantly halts enzymatic activity.

Extraction & Sample Prep

- Scrape cells in 80% MeOH on dry ice.
- Vortex vigorously (10 min, 4°C).
- Centrifuge at 16,000 x g for 15 min at 4°C.

- Supernatant: Transfer to new tube (Metabolites). Dry under nitrogen flow.
- Pellet: Resuspend in urea/SDS for protein quantification (normalization).

Analytical Workflow: LC-MS/MS

To validate that the label is indeed at C1 without using NMR, you must utilize specific fragmentation patterns in Tandem Mass Spectrometry (MS/MS).

Fragmentation Logic (Negative Mode ESI)

In negative mode, amino acids often lose the carboxyl group as CO

or formic acid.

- Precursor: Serine [M-H]
= m/z 104 (Unlabeled) vs. m/z 105 ([1-13C]).
- Fragment 1 (Loss of Carboxyl):
 - Unlabeled Serine (m/z 104)
Loss of COOH (45)
Fragment m/z 59.
 - [1-13C]Serine (m/z 105)
Loss of 13-COOH (46)
Fragment m/z 59.
- Fragment 2 (Side Chain Retention):
 - If the label were on C3, the loss of COOH (45) would yield a fragment of m/z 60.
 - Observation of m/z 59 from an m/z 105 precursor confirms C1 labeling.

LC-MS/MS Parameters (HILIC)

- Column: Amide-based HILIC (e.g., Waters BEH Amide or SeQuant ZIC-pHILIC).
- Mobile Phase A: 20 mM Ammonium Acetate + 0.1% NH₄OH in Water (pH 9.0).
- Mobile Phase B: Acetonitrile.
- Gradient: 85% B to 40% B over 12 mins.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

Data should be corrected for natural abundance using algorithms like IsoCor or AccuCor.

Table: Interpreting [1-¹³C]Serine Labeling Patterns

Metabolite	Isotopologue	Interpretation
Serine	M+1	Intracellular tracer enrichment (Substrate pool).
Glycine	M+1	SHMT Activity. Direct conversion of Ser to Gly. C1 is retained.
Citrate	M+0	PDH Flux. Ser Pyr Acetyl-CoA (C1 lost as CO).
Citrate	M+1	PC Flux. Ser Pyr OAA (C1 retained). Marker of anaplerosis.
GSH	M+1	Incorporation of [1- ¹³ C]Cysteine OR [1- ¹³ C]Glycine.
GSH	M+2	Incorporation of BOTH [1- ¹³ C]Cysteine and [1- ¹³ C]Glycine.
Sphingolipids	M+0	Expected. C1 is lost during SPT condensation. Presence of label suggests recycling or impure tracer.

Calculating Fractional Contribution (FC)

Where

is the abundance of isotopologue

, and

is the number of labeled carbons.

Applications & Case Studies

Oncology: The Warburg Effect & Serine Auxotrophy

Cancer cells often upregulate PHGDH (serine synthesis). However, in serine-rich environments, they uptake exogenous serine.

- Application: Using [1-13C]Serine allows researchers to quantify the flux of serine into the mitochondria for 1-C metabolism (generating ATP/NADPH) versus its conversion to glutathione for ROS defense.
- Key Readout: Ratio of [1-13C]Glycine (SHMT activity) to [1-13C]GSH.

Immunometabolism: T-Reg Function

Regulatory T cells (Tregs) rely on glutathione to maintain suppressive capacity.[4]

- Mechanism: Serine feeds into the Transsulfuration pathway (Ser Cystathionine Cysteine).[5]
- Advantage of [1-13C]: Since the carbon backbone of cysteine is derived from serine, [1-13C]Serine will label Cysteine (M+1). [35S]Cysteine tracing is radioactive and difficult; [1-13C]Serine provides a stable isotope alternative to track de novo cysteine synthesis rates in immune cells.

Neurobiology: D-Serine vs L-Serine

While LC-MS typically requires chiral columns to separate D/L isomers, [1-13C] labeling can help distinguish metabolic sinks. D-Serine is often a dead-end or racemized back to L-Serine.

- Protocol: Spike [1-13C]L-Serine. If D-Serine pool becomes labeled, Serine Racemase (SRR) is active.

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